molecular formula C9H15BrO4 B12278155 Ethyl3-Bromo-4,4-dimethoxy-2-methyl-2-butenoate

Ethyl3-Bromo-4,4-dimethoxy-2-methyl-2-butenoate

Cat. No.: B12278155
M. Wt: 267.12 g/mol
InChI Key: NTIUDPXPWABBQB-SREVYHEPSA-N
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Description

Ethyl 3-bromo-4,4-dimethoxy-2-methyl-2-butenoate is an organic compound with the molecular formula C8H13BrO4. It is a clear, pale liquid with a molecular weight of 267.12 g/mol . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-4,4-dimethoxy-2-methyl-2-butenoate can be synthesized through several methods. One common synthetic route involves the bromination of ethyl 4,4-dimethoxy-2-methyl-2-butenoate using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of ethyl 3-bromo-4,4-dimethoxy-2-methyl-2-butenoate may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4,4-dimethoxy-2-methyl-2-butenoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding ethyl 4,4-dimethoxy-2-methyl-2-butenoate.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidation products, depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or methanol.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

    Substitution Reactions: The major products are the substituted derivatives of ethyl 4,4-dimethoxy-2-methyl-2-butenoate.

    Reduction Reactions: The major product is ethyl 4,4-dimethoxy-2-methyl-2-butenoate.

    Oxidation Reactions: The major products depend on the specific oxidizing agent and reaction conditions used.

Scientific Research Applications

Ethyl 3-bromo-4,4-dimethoxy-2-methyl-2-butenoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-4,4-dimethoxy-2-methyl-2-butenoate involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can act as a leaving group, facilitating nucleophilic substitution reactions. The compound can also undergo reduction and oxidation reactions, leading to the formation of various products that can interact with different biological targets.

Comparison with Similar Compounds

Ethyl 3-bromo-4,4-dimethoxy-2-methyl-2-butenoate can be compared with other similar compounds, such as:

    Methyl 4-bromocrotonate: This compound has a similar structure but differs in the ester group (methyl vs. ethyl).

    Ethyl 4-bromo-2-butenoate: This compound lacks the dimethoxy groups present in ethyl 3-bromo-4,4-dimethoxy-2-methyl-2-butenoate.

    Ethyl 3-bromo-2-butenoate: This compound lacks the dimethoxy and methyl groups present in ethyl 3-bromo-4,4-dimethoxy-2-methyl-2-butenoate.

The uniqueness of ethyl 3-bromo-4,4-dimethoxy-2-methyl-2-butenoate lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H15BrO4

Molecular Weight

267.12 g/mol

IUPAC Name

ethyl (Z)-3-bromo-4,4-dimethoxy-2-methylbut-2-enoate

InChI

InChI=1S/C9H15BrO4/c1-5-14-8(11)6(2)7(10)9(12-3)13-4/h9H,5H2,1-4H3/b7-6-

InChI Key

NTIUDPXPWABBQB-SREVYHEPSA-N

Isomeric SMILES

CCOC(=O)/C(=C(/C(OC)OC)\Br)/C

Canonical SMILES

CCOC(=O)C(=C(C(OC)OC)Br)C

Origin of Product

United States

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